molecular formula C12H20N4 B1493104 6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine CAS No. 136346-61-7

6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine

Cat. No.: B1493104
CAS No.: 136346-61-7
M. Wt: 220.31 g/mol
InChI Key: KZNKWINNDPPRFE-UHFFFAOYSA-N
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Description

6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H20N4 and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • Formation of Azepine Derivatives : The reaction of 6-(alk-2-enylamino)-5-formyl-1,3-dimethylpyrimidine-2,4(1H,3H)-diones with N-unsubstituted amino acid derivatives leads to pyrimido[4,5-b]azepine derivatives through an intramolecular ene reaction (Inazumi et al., 1994).
  • Thermal Ene Reaction : A study revealed that certain pyrimidine diones participate in an intramolecular ene reaction leading to pyrimido[4,5-b]azepines (Inazumi et al., 1994).
  • Amino-Substituted Azepines Synthesis : A method for synthesizing amino-substituted benzo[b]pyrimido[5,4-f]azepines involves base-catalyzed aminolysis followed by intramolecular Friedel-Crafts cyclization (Acosta Quintero et al., 2018).

Biological and Medicinal Applications

  • Antifungal Effects : Some dimethylpyrimidin-derivatives have been found to exhibit antifungal effects against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
  • Antimicrobial Properties : New heterocyclic compounds derived from pyrimidin-amine showed potential antimicrobial activity against various bacteria and fungi (Abu‐Hashem & El‐Shazly, 2019).

Molecular and Structural Studies

  • Molecular Structures Analysis : Studies focused on the molecular and supramolecular structures of azepine derivatives, illustrating their conformational diversity and potential for different applications (Acosta Quintero et al., 2016).

Chemical Processes and Reactions

  • Aza-Prins Cyclization : A study described an iron(III) halide-promoted aza-Prins cyclization, a process important for forming six-membered azacycles, which are significant in drug discovery and the synthesis of pharmaceutically significant compounds (Bolm et al., 2004).

Properties

IUPAC Name

6-(azepan-1-yl)-N,2-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10-14-11(13-2)9-12(15-10)16-7-5-3-4-6-8-16/h9H,3-8H2,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNKWINNDPPRFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCCCCC2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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